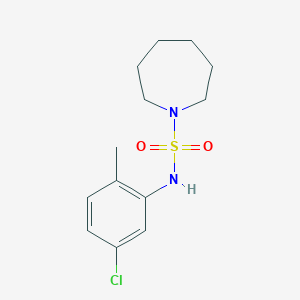![molecular formula C12H16N4O2S B500294 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 941912-77-2](/img/structure/B500294.png)
4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, which contains two carbon and three nitrogen atoms . The exact structure can be confirmed using techniques such as NMR and MS analysis .作用机制
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a broad range of biological targets due to their ability to form hydrogen bonds .
Mode of Action
It’s known that 1,2,4-triazole derivatives can exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets would depend on the precise structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of activities associated with 1,2,4-triazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Compounds containing the 1,2,4-triazole moiety are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds, which can improve bioavailability .
Result of Action
1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines, with ic50 values ranging from 156 to 239 µM .
Action Environment
The synthesis of such compounds can be influenced by various factors, including temperature, solvent, and reaction time .
实验室实验的优点和局限性
One of the advantages of using 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide in lab experiments is its specificity for cysteine residues. This specificity allows researchers to target specific cysteine residues in proteins or ion channels. Additionally, this compound is a relatively small molecule, which allows it to easily penetrate cell membranes. However, one limitation of using this compound is its potential for non-specific binding to other amino acids, which can lead to false positives in experiments.
未来方向
There are a number of future directions for the use of 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide in scientific research. One potential area of research is the study of this compound as a potential therapeutic agent for the treatment of diseases such as cancer and cystic fibrosis. Additionally, this compound could be used to study the role of cysteine residues in protein misfolding and aggregation, which are associated with a number of neurodegenerative diseases. Finally, the specificity of this compound for cysteine residues could be harnessed to develop new methods for targeted drug delivery.
Conclusion:
In conclusion, this compound is a useful compound for studying biological processes. Its specificity for cysteine residues makes it a valuable tool for the study of protein structure and function, as well as ion channel activity. While this compound has limitations, its potential for use in a variety of scientific research applications makes it an important compound for future study.
合成方法
4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can be synthesized using a three-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methyl-2-(1H-1,2,4-triazol-1-yl)ethylamine. The resulting intermediate is then treated with triethylamine to form this compound. The overall yield of this process is around 60%.
科学研究应用
4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein structure and function. This compound can be used to modify cysteine residues in proteins, which can provide valuable information about the protein's structure and function. Additionally, this compound has been used in the study of ion channels, which are important for the regulation of cellular processes.
属性
IUPAC Name |
4-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-10-3-5-12(6-4-10)19(17,18)15-11(2)7-16-9-13-8-14-16/h3-6,8-9,11,15H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZRWJFNKTYAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

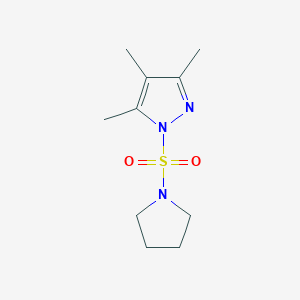
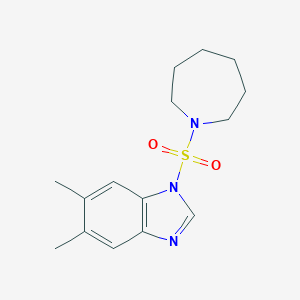
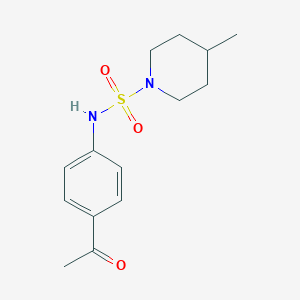
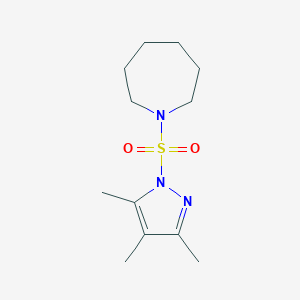
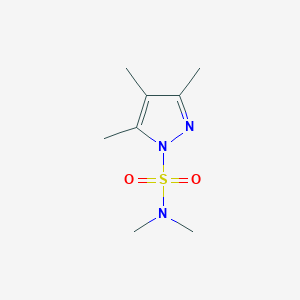
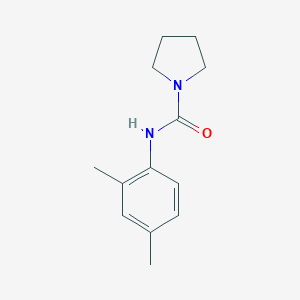
![(3,4-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B500221.png)
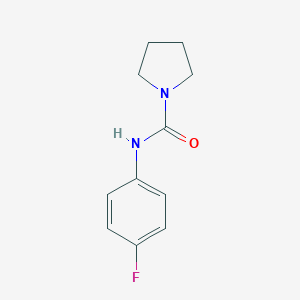

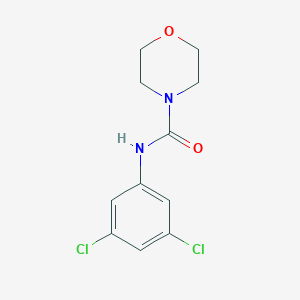
![5,6-dimethyl-1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-benzimidazole](/img/structure/B500226.png)


